1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine
Overview
Description
The compound “1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine” is a chemical compound with the CAS Number: 565453-20-5 . It has a molecular weight of 245.25 . It is a powder at room temperature .
Physical And Chemical Properties Analysis
The compound “1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine” is a powder at room temperature . It has a molecular weight of 245.25 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Supramolecular Chemistry
This compound serves as a flexible bidentate N,N-ligand, which is widely applied in supramolecular chemistry. The introduction of the trifluoromethyl group enhances the electronic properties and solubility, which is crucial for creating complex molecular assemblies .
Catalysis
In catalysis, the ligands derived from this compound can be used to influence reaction pathways and rates. The trifluoromethyl group can alter the lipophilicity of the compound, affecting the catalytic activity in organic reactions .
Ion Sensing
The compound’s derivatives are utilized in ion sensing applications. Their ability to bind selectively with certain ions makes them valuable in the development of sensors for detecting specific ions in various environments .
Luminescent Properties
Metal complexes involving this compound exhibit luminescent properties. These properties are beneficial for creating materials that can be used in light-emitting devices and as markers in biological imaging .
Cytotoxic Activity
Some derivatives of this compound have shown cytotoxic activity, making them potential candidates for research in cancer therapy. Their ability to bind with DNA molecules can be leveraged to design drugs that target cancer cells .
Disease Control
Fungicidal Activity
Research has been conducted on pyrimidinamine derivatives containing the pyridin-2-yloxy moiety for their fungicidal activity. These studies are crucial for agriculture and the management of fungal diseases in plants .
Synthesis of Novel Hybrid Molecules
The compound is used as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules. These hybrids are investigated for their potential treatment of Hepatitis C, showcasing the compound’s role in medicinal chemistry .
Safety and Hazards
The compound “1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine” has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-3-4-10(16-6-8)17-5-1-2-9(15)7-17/h3-4,6,9H,1-2,5,7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHOCLHCFGAPHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.